methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a fluorine atom and a carboxylate ester group in this compound makes it unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
Methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate is a complex compound with potential biological activitySimilar compounds like flurbiprofen methyl ester have been shown to targetProstaglandin G/H synthase 1 .
Biochemical Pathways
This inhibition can result in the depletion of critical precursors for RNA and DNA synthesis .
Result of Action
Similar compounds have been shown to exert tumoricidal effects by inhibiting a step in de novo pyrimidine biosynthesis, resulting in the depletion of critical precursors for rna and dna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of 2-iodo-4-fluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base.
Esterification: The resulting biphenyl compound is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Types of Reactions:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions similar to benzene.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Methanol and Acid Catalyst: Used in esterification reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Nitration: Produces nitro derivatives.
Sulfonation: Produces sulfonic acid derivatives.
Halogenation: Produces halogenated biphenyl derivatives.
Reduction: Produces alcohol derivatives.
Scientific Research Applications
Methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure.
Fenbufen: Another nonsteroidal anti-inflammatory drug with a biphenyl core.
Sonidegib: A drug used for basal cell carcinoma treatment, also containing a biphenyl moiety.
Uniqueness: Methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluorine atom and the ester group, which can enhance its chemical reactivity and biological activity compared to other biphenyl derivatives .
Properties
CAS No. |
1260765-33-0 |
---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
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